N-Acetylmuramyl-L-alanyl-L-isoglutamine
Description
Historical Context of Muramyl Peptides as Immunomodulators
The journey to understanding the immunomodulatory properties of muramyl peptides began with early investigations into adjuvants, substances that enhance the body's immune response to an antigen. In 1937, Jules Freund developed Freund's Complete Adjuvant (FCA), a powerful adjuvant composed of heat-killed mycobacteria in an oil emulsion. nih.gov While highly effective in experimental settings for eliciting strong humoral and cellular immune responses, its toxicity prevented clinical use in humans. nih.govfrontiersin.org
This led to a quest to identify the specific component within the mycobacteria responsible for its adjuvant activity. In 1974, a breakthrough occurred when researchers identified N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) as the minimal essential structure required for the adjuvant effects of FCA. nih.govfrontiersin.orgresearchgate.net This discovery was the culmination of independent research efforts in France, Japan, and Russia. frontiersin.orgnih.gov Scientists in Japan were investigating the virulence of human tubercle bacilli, while Russian researchers were studying the anti-cancer and immunostimulating properties of the lactic acid bacterium Lactobacillus bulgaricus. frontiersin.orgnih.gov These parallel investigations all pointed towards glycopeptides from bacterial cell walls as the source of significant biological and immunological activity. frontiersin.orgnih.gov
| Key Historical Milestones in Muramyl Peptide Research |
| 1937: Development of Freund's Complete Adjuvant (FCA), containing heat-killed mycobacteria. nih.gov |
| 1974: Identification of N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) as the minimal active component of FCA. nih.govfrontiersin.org |
| Independent Discovery: Laboratories in Japan, France, and Russia independently uncover the immunoadjuvant properties of muramyl peptides. frontiersin.orgnih.gov |
N-Acetylmuramyl-L-alanyl-L-isoglutamine as the Minimal Bioactive Peptidoglycan Motif
Peptidoglycan is a crucial polymer that forms the structural backbone of bacterial cell walls. encyclopedia.pub It is composed of repeating disaccharide units of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc), which are cross-linked by short peptide chains. nih.gov The specific composition of these peptide chains can vary between different bacterial species.
Intensive research has demonstrated that N-Acetylmuramyl-L-alanyl-D-isoglutamine represents the smallest, most fundamental fragment of peptidoglycan that retains the ability to stimulate the immune system. nih.govresearchgate.netnih.gov The specific stereochemistry of its components is critical for its bioactivity. For instance, the presence of L-alanine and D-isoglutamine is essential for its immunostimulatory properties. nih.govencyclopedia.pub If L-alanine is replaced by its D-isomer, the adjuvant activity is dramatically reduced. nih.gov Similarly, replacing D-isoglutamine with its L-isomer also results in an inactive compound. nih.govnih.gov This precise structural requirement underscores the specific nature of its interaction with host immune receptors.
Fundamental Role in Innate Immunity and Host Defense Mechanisms
The innate immune system is the body's first and non-specific line of defense against invading pathogens. It relies on a set of germline-encoded receptors known as Pattern Recognition Receptors (PRRs) that recognize conserved molecular structures on microbes, termed Pathogen-Associated Molecular Patterns (PAMPs). lakeheadu.ca N-Acetylmuramyl-L-alanyl-D-isoglutamine is a classic example of a PAMP. encyclopedia.pub
The primary host sensor for MDP is the cytoplasmic protein Nucleotide-binding oligomerization domain-containing protein 2 (NOD2). nih.govlakeheadu.canih.govwikipedia.org When MDP enters the cytoplasm of immune cells, such as macrophages and dendritic cells, it binds to NOD2. nih.govlakeheadu.ca This binding event triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). acs.org
The activation of these pathways results in a wide array of immune responses aimed at eliminating the pathogen:
Cytokine and Chemokine Production: The host cell releases pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), as well as various chemokines. lakeheadu.casigmaaldrich.com These molecules help to recruit other immune cells to the site of infection.
Enhanced Phagocytosis: MDP stimulation increases the capacity of phagocytic cells, such as macrophages and neutrophils, to engulf and destroy invading bacteria. nih.gov
Antimicrobial Peptide Production: The host cells are induced to produce antimicrobial peptides that can directly kill pathogens. nih.gov
Stimulation of Adaptive Immunity: By activating antigen-presenting cells like dendritic cells, the innate immune response initiated by MDP helps to shape and enhance the subsequent adaptive immune response, which is a more specific and long-lasting defense mechanism. nih.gov
This multifaceted response demonstrates the fundamental role of N-Acetylmuramyl-L-alanyl-D-isoglutamine in orchestrating a robust host defense against bacterial infections. nih.govnih.gov
| Innate Immune Responses Triggered by N-Acetylmuramyl-L-alanyl-D-isoglutamine | Mechanism |
| Pathogen Recognition | Binds to the intracellular receptor NOD2. nih.govlakeheadu.canih.gov |
| Signal Transduction | Activates NF-κB and MAPK signaling pathways. acs.org |
| Inflammatory Mediator Release | Induces the production of pro-inflammatory cytokines and chemokines. lakeheadu.casigmaaldrich.com |
| Cellular Activation | Enhances the phagocytic activity of macrophages and neutrophils. nih.gov |
| Antimicrobial Action | Stimulates the synthesis of antimicrobial peptides. nih.gov |
| Link to Adaptive Immunity | Promotes antigen presentation by dendritic cells. nih.gov |
Overview of Major Academic Research Areas
The unique properties of N-Acetylmuramyl-L-alanyl-D-isoglutamine have made it a focal point of several major areas of academic research.
Adjuvant Development for Vaccines: A primary research focus is the use of MDP and its synthetic analogs as adjuvants in vaccines. frontiersin.orgnih.gov Modern subunit and synthetic vaccines are often poorly immunogenic on their own, and adjuvants are required to elicit a strong and lasting immune response. sci-hub.se Research is ongoing to develop MDP derivatives that maximize adjuvant activity while minimizing potential side effects. nih.govfrontiersin.org
Cancer Immunotherapy: Researchers are investigating the potential of MDP to stimulate the immune system to recognize and attack cancer cells. nih.govresearchgate.net By activating innate immune cells, MDP can help to create an inflammatory tumor microenvironment that is more susceptible to immune-mediated killing. frontiersin.orgnih.gov This includes its use as an adjuvant in therapeutic cancer vaccines. frontiersin.orgresearchgate.net
Inflammatory Disease Research: The central role of the MDP-NOD2 signaling pathway in immunity has led to research into its involvement in inflammatory disorders. nih.govnih.gov Notably, mutations in the NOD2 gene are strongly associated with an increased risk of Crohn's disease, an inflammatory bowel disease. nih.govwikipedia.org This has spurred research into how MDP and its analogs might be used to modulate the immune response in these conditions. nih.gov
Host-Pathogen Interactions: MDP is a valuable tool for studying the fundamental mechanisms of how the innate immune system detects and responds to bacterial infections. encyclopedia.pubnih.gov This research provides insights into the intricate molecular dialogue between microbes and their hosts.
Development of Synthetic Analogs: A significant area of research involves the chemical synthesis and modification of the MDP structure. nih.govlakeheadu.ca The goals of this research are to create analogs with enhanced biological activity, improved selectivity for specific immune pathways, and better pharmacological properties. frontiersin.orglakeheadu.ca This has led to the development of "desmuramylpeptides," which lack the sugar moiety but retain immunomodulatory activity. acs.org
| Major Research Areas Involving N-Acetylmuramyl-L-alanyl-D-isoglutamine | Research Goal |
| Vaccine Adjuvants | To enhance the immunogenicity of modern vaccines for infectious diseases. frontiersin.orgnih.govsci-hub.se |
| Cancer Immunotherapy | To stimulate the immune system to fight tumors and to serve as an adjuvant in cancer vaccines. nih.govresearchgate.net |
| Inflammatory Disorders | To understand and potentially modulate the immune response in conditions like Crohn's disease. nih.govnih.govwikipedia.org |
| Synthetic Chemistry | To create novel analogs with improved activity, selectivity, and pharmacological profiles. nih.govfrontiersin.orglakeheadu.ca |
Structure
3D Structure
Properties
Molecular Formula |
C19H32N4O11 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[acetyl-[(3R,4R,5S,6R)-3-amino-4-[(1R)-1-carboxyethoxy]-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C19H32N4O11/c1-7(17(30)22-10(16(21)29)4-5-12(26)27)23(9(3)25)18-13(20)15(33-8(2)19(31)32)14(28)11(6-24)34-18/h7-8,10-11,13-15,18,24,28H,4-6,20H2,1-3H3,(H2,21,29)(H,22,30)(H,26,27)(H,31,32)/t7-,8+,10-,11+,13+,14+,15+,18?/m0/s1 |
InChI Key |
JLUXOCLCUOPGIV-ODNGNKHWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N)N(C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H](C)C(=O)O)N)C(=O)C |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N)N(C1C(C(C(C(O1)CO)O)OC(C)C(=O)O)N)C(=O)C |
Origin of Product |
United States |
Molecular Recognition and Receptor Interactions
Nucleotide-binding Oligomerization Domain 2 (NOD2) as the Primary Intracellular Receptor
The principal intracellular sensor for muramyl dipeptide (MDP), the biologically active stereoisomer of N-Acetylmuramyl-L-alanyl-L-isoglutamine, is the Nucleotide-binding Oligomerization Domain 2 (NOD2). nih.govinvivogen.com NOD2 is a member of the NOD-like receptor (NLR) family, characterized by a tripartite structure: a C-terminal leucine-rich repeat (LRR) domain for ligand recognition, a central nucleotide-binding and oligomerization (NACHT or NOD) domain, and N-terminal caspase recruitment domains (CARDs) for downstream signaling. nih.gov As a cytosolic pattern recognition receptor (PRR), NOD2 acts as a general sensor for both Gram-positive and Gram-negative bacteria by detecting the conserved MDP motif present in their peptidoglycan cell walls. nih.govinvivogen.comnih.gov
Direct physical interaction between MDP and the NOD2 protein has been demonstrated through various experimental approaches. Studies using purified recombinant proteins have shown that NOD2 is capable of binding directly to muramyl dipeptide. researchgate.net Specifically, the leucine-rich repeat (LRR) domain of NOD2 has been identified as the site of this interaction. nih.gov Research employing surface plasmon resonance has confirmed a high-affinity binding between the LRR domain and MDP, with a dissociation constant (KD) measured at 212 ± 24 nM. nih.gov
The recognition of muramyl dipeptide by NOD2 is highly stereospecific. The naturally occurring and immunologically active form contains an L-alanyl-D-isoglutamine dipeptide. nih.gov In contrast, the synthetic stereoisomer, this compound (L-L-MDP), fails to stimulate NOD2 and induce downstream responses, such as the production of interleukin-32 (IL-32). nih.gov This failure of the L-L isomer to activate NOD2 underscores that the specific spatial arrangement of the peptide portion is critical for effective ligand recognition by the receptor. nih.gov
The molecular recognition of MDP by NOD2 depends on specific structural features of both the ligand and the receptor. The LRR domain of NOD2 serves as the primary recognition module. nih.govembopress.org Systematic mutational analysis has revealed that specific amino acid residues within the C-terminal LRRs, particularly those predicted to form the β-strand/β-turn structure, are essential for the response to MDP. embopress.org Key residues identified as critical for this interaction include Arginine-877 (R877), Tryptophan-931 (W931), and Serine-933 (S933). nih.gov
Fragment analysis of the MDP molecule shows that both its sugar and peptide components contribute to the binding interaction. nih.gov The N-acetyl group on the muramic acid sugar is also crucial; its removal prevents the activation of the NF-κB pathway, suggesting it forms vital contacts within the NOD2 binding site. nih.gov The importance of the dipeptide configuration (L-Ala-D-isoGln) is paramount, as alterations to this structure significantly diminish or abolish NOD2 activation. nih.gov
| Component | Requirement | Supporting Evidence |
|---|---|---|
| NOD2 Domain | Leucine-Rich Repeat (LRR) Domain | Direct binding assays (Surface Plasmon Resonance) show high-affinity interaction. nih.gov |
| Critical NOD2 Residues | R877, W931, S933 | Mutagenesis studies show these residues are critical for MDP recognition. nih.govnih.gov |
| Ligand Stereochemistry | L-Alanyl-D-isoglutamine | The L-L stereoisomer fails to activate NOD2. nih.govnih.gov |
| Ligand Moiety | N-acetyl group of muramic acid | Removal of this group abrogates NF-κB activation. nih.gov |
Upon sensing and binding MDP, NOD2 undergoes significant conformational changes that are essential for signal transduction. nih.govnih.gov This ligand-induced structural shift facilitates the self-oligomerization of NOD2, a process enhanced by the binding of ATP to the central NACHT domain. researchgate.net The binding of ATP is thought to precede and facilitate both MDP binding and the subsequent oligomerization of NOD2 into a functional signaling complex. researchgate.net This activation leads to a crucial CARD-CARD homotypic interaction with the downstream effector kinase, RICK (also known as RIPK2), which in turn initiates signaling cascades that culminate in the activation of the transcription factor NF-κB. nih.gov
Alternative and Accessory Receptors Involved in this compound Sensing
While NOD2 is the primary receptor for MDP, its signaling output is often modulated and amplified through crosstalk with other pattern recognition receptors. This interplay is crucial for tailoring the innate immune response to specific pathogenic challenges.
There is extensive interplay between NOD2 and the Toll-like receptor (TLR) family. Co-stimulation of cells with MDP and various TLR ligands results in a synergistic enhancement of inflammatory responses. For instance, MDP substantially upregulates the secretion of cytokines like TNF-α and IL-1β when cells are concurrently stimulated with lipopolysaccharide (LPS), the ligand for TLR4. researchgate.netacs.org Similar synergistic effects on cytokine production have been observed with ligands for TLR2, TLR7, and TLR9. researchgate.netnih.govnih.gov This synergy suggests that NOD2 and TLRs cooperate to mount a robust defense against invading pathogens. researchgate.net In some contexts, however, NOD2 activation can also negatively regulate TLR signaling, indicating a complex regulatory role in maintaining immune homeostasis. nih.gov For example, MDP activation of NOD2 has been shown to downregulate multiple TLR responses, which may protect against excessive inflammation. nih.gov
| TLR | TLR Ligand Example | Nature of Interaction with NOD2 | Outcome |
|---|---|---|---|
| TLR2 | Bacterial lipoproteins | Synergy | Enhanced inflammatory signaling. researchgate.net |
| TLR4 | Lipopolysaccharide (LPS) | Synergy | Markedly boosted levels of IL-1β, IL-6, and TNF-α. researchgate.netacs.org |
| TLR7 | ssRNA | Synergy | Enhanced cytokine production and dendritic cell activation. researchgate.net |
| TLR9 | CpG DNA | Synergy/Negative Regulation | Enhanced TNF-α and IL-8 responses (synergy); can also be negatively regulated. nih.govnih.gov |
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the cleavage of pro-caspase-1 into its active form, leading to the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. frontiersin.orgnih.gov The activation of the NLRP3 inflammasome is a two-step process, requiring an initial "priming" signal, often from a TLR ligand, followed by a second activation signal. frontiersin.org While MDP alone is a weak inducer, its activation of NOD2 can contribute to this process. For instance, stimulation with NOD2 agonists can synergize with other signals, such as interferon-gamma (IFN-γ), to significantly increase the production of IL-1β. acs.org This suggests that while not a direct, sole activator, NOD2 signaling can effectively prime or enhance the activation of the NLRP3 inflammasome, linking peptidoglycan sensing to this critical inflammatory pathway.
Interactions with Proton-linked Oligopeptide Transporters (POTs) and Other Unidentified Proteins
The cellular uptake and subsequent recognition of N-Acetylmuramyl-L-alanyl-D-isoglutamine, also known as muramyl dipeptide (MDP), are critical preliminary steps for initiating an immune response. While much focus is placed on its interaction with the intracellular sensor NOD2, the mechanisms by which MDP crosses the cell membrane involve other key proteins, primarily the Proton-linked Oligopeptide Transporters (POTs). frontiersin.org Furthermore, evidence suggests interactions with other proteins beyond the well-characterized NOD-like receptors (NLRs). frontiersin.org
Members of the POT family, specifically the H+/peptide cotransporter PepT1, play a crucial role in transporting MDP from the extracellular space into the cytosol of cells, such as intestinal epithelial cells. frontiersin.orgnih.gov PepT1 is characterized as a low-affinity, high-capacity transporter with broad substrate specificity, yet it exhibits distinct selectivity. cdnsciencepub.comnih.gov The transport of MDP by PepT1 is a pivotal event, enabling the molecule to reach its primary intracellular target, NOD2, thereby triggering downstream signaling cascades like the activation of NF-κB. nih.gov This process is fundamental to the initiation of an inflammatory response. nih.gov
Research utilizing Xenopus laevis oocytes engineered to express human PepT1 (hPepT1) has been instrumental in defining the transporter's specificity. These studies have demonstrated that hPepT1 selectively transports MDP. cdnsciencepub.com However, other structurally related muramyl peptides, including those that activate NOD1, are not substrates for hPepT1. cdnsciencepub.com This selectivity suggests a specialized role for PepT1 in mediating NOD2-dependent immune surveillance in tissues where it is expressed, such as the intestinal epithelium. cdnsciencepub.com The competitive inhibition of MDP uptake by the dipeptide Gly-Gly further confirms that this transport is mediated by PepT1. nih.gov
Table 1: Transport Specificity of hPepT1 for Various Muramyl Peptides
This table summarizes the findings from a study investigating which muramyl peptides are transported by the human peptide transporter hPepT1. The data is based on experiments using Xenopus laevis oocytes expressing hPepT1.
| Compound | Activating Receptor | Transported by hPepT1 |
| Muramyl dipeptide (MDP) | NOD2 | Yes |
| N-acetyl-glucosamine-β-1,4-N-acetyl-muramyl dipeptide (GMDP) | NOD2 | No |
| 6-O-stearoyl MDP | NOD2 | No |
| N-acetyl-muramyl-L-Ala-D-Glu-L-Lys (M-TriLys) | NOD1 | No |
| N-acetyl-muramyl-L-Ala-D-Glu-meso-diaminopimelic acid (M-TriDAP) | NOD1 | No |
Data sourced from a study by Ismair et al., as described in research on hPepT1 transport properties. cdnsciencepub.com
Beyond the well-established transport via POTs and recognition by NLRs, recent findings indicate that other proteins also interact with muramyl peptides. Protein YB1 has been identified as a binding partner for muramyl peptides, capable of inducing NF-κB expression in a manner independent of NOD2. frontiersin.org Additionally, early research has suggested that muramyl peptides can interact with components of isolated rat liver mitochondria, although the specific proteins involved and the functional consequences of this interaction remain to be fully elucidated. frontiersin.org
While NOD2 is a clearly identified receptor, the detailed molecular interactions within its Leucine-rich Repeat (LRR) domain provide a clear example of the specific molecular recognition that governs MDP's activity. The binding affinity is significant, with a dissociation constant (KD) measured at 212 ± 24 nM. nih.govnih.gov This high-affinity interaction underscores the specificity of the recognition process.
Table 2: Binding Affinity of NOD2 LRR Domain to MDP and Related Fragments
This table presents the dissociation constants (KD) for the binding of the Leucine-rich Repeat (LRR) domain of the NOD2 protein to muramyl dipeptide (MDP) and its constituent parts. A lower KD value indicates a higher binding affinity.
| Ligand | Dissociation Constant (KD) (nM) |
| Muramyl Dipeptide (MDP) | 212 ± 24 |
| MurNAc (N-Acetylmuramic acid) | 409 ± 29 |
| L-Ala-D-isoGln (Dipeptide portion) | 599 ± 89 |
| GlcNAc (N-Acetylglucosamine) | 615 ± 86 |
Data reflects findings from surface plasmon resonance experiments characterizing the molecular basis of Nod2 recognition. nih.gov
These findings collectively illustrate that the biological activity of N-Acetylmuramyl-L-alanyl-D-isoglutamine is not solely dependent on a single receptor but involves a multi-step process of transport and recognition by a network of interacting proteins, including transporters like PepT1 and other potential sensors like YB1.
Intracellular Signaling Pathways Initiated by N Acetylmuramyl L Alanyl L Isoglutamine
NOD2-Dependent Signaling Cascades
The canonical signaling pathway for N-Acetylmuramyl-L-alanyl-D-isoglutamine is initiated by its direct binding to the leucine-rich repeat (LRR) domain of the cytosolic sensor NOD2. nih.gov This recognition event is highly specific; structural analogs of MDP that cannot bind effectively to NOD2 fail to elicit a significant immune response. nih.gov Upon binding, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of downstream effector molecules, thereby initiating robust pro-inflammatory and antimicrobial responses. nih.govacs.org
Following the binding of MDP and subsequent conformational changes in NOD2, the central event in signal propagation is the recruitment of the serine/threonine kinase, Receptor-Interacting Protein 2 (RIP2), also known as RICK or CARDIAK. This interaction is mediated by homotypic CARD-CARD (caspase activation and recruitment domain) interactions between NOD2 and RIP2. The recruitment of RIP2 to the activated NOD2 platform is essential for all subsequent downstream signaling.
Research has demonstrated that the kinase activity of RIP2 is indispensable for its function and stability. Autophosphorylation of RIP2 is a critical step that not only activates its signaling capabilities but also protects it from degradation. In the absence of its kinase activity, RIP2 protein levels are severely compromised, which abrogates NOD1- and NOD2-mediated immune responses. This highlights that RIP2 acts as a crucial signaling hub, and its enzymatic activity is a key determinant in the cellular response to MDP.
One of the most significant outcomes of NOD2-RIP2 signaling is the potent activation of the nuclear factor-κB (NF-κB) transcription factor family. nih.gov Activated RIP2 serves as a scaffold for the assembly of other signaling proteins, leading to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory proteins known as inhibitors of κB (IκBα), targeting them for ubiquitination and subsequent proteasomal degradation.
The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate from the cytoplasm into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory molecules. These include cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β, which are fundamental to orchestrating an inflammatory response. nih.gov
In parallel with NF-κB activation, the NOD2-RIP2 signaling axis also triggers the mitogen-activated protein kinase (MAPK) pathways. nih.gov Among the key MAPKs activated are p38 MAPK and the upstream MAP3K, TGF-β-activated kinase 1 (TAK1). TAK1 is a critical node in this process, often activated downstream of RIP2.
Activated TAK1 can, in turn, phosphorylate and activate MAPK kinases (MKKs), such as MKK3 and MKK6, which then directly phosphorylate and activate p38 MAPK. The activation of the MAPK cascade contributes significantly to the inflammatory response by stabilizing pro-inflammatory mRNA transcripts and promoting the translation of proteins like TNF-α and other cytokines.
The fidelity and efficiency of the signaling cascades initiated by N-Acetylmuramyl-L-alanyl-D-isoglutamine rely on the coordinated action of several adaptor proteins. These molecules function to connect the upstream receptors to downstream effector kinases and transcription factors.
CARD9 (Caspase Recruitment Domain-containing protein 9) is a key adaptor protein primarily expressed in myeloid cells that functions as a central signaling hub. cellsignal.com It can be recruited to the NOD2-RIP2 complex and is critical for linking the signal to the activation of MAPK pathways. cellsignal.comnih.gov In certain cellular contexts, CARD9 is essential for the production of specific cytokines and for driving Th17 cell responses, positioning it as a critical modulator of the adaptive immune response following innate recognition of MDP. nih.govnih.gov
NEMO (NF-κB Essential Modulator) , also known as IKKγ, is another indispensable adaptor protein in this pathway. NEMO is the non-catalytic regulatory subunit of the IκB kinase (IKK) complex. Its role is to integrate upstream signals, such as those from the RIP2-containing complex, and to facilitate the activation of the catalytic subunits of IKK (IKKα and IKKβ). Without a functional NEMO protein, the IKK complex cannot be properly activated, and the NF-κB pathway is consequently blocked.
Table 1: Key Proteins in NOD2-Dependent Signaling
| Protein | Primary Function in the Pathway |
|---|---|
| NOD2 | Directly recognizes N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) and initiates the signaling cascade. researchgate.netnih.gov |
| RIP2 (RICK) | Recruited by activated NOD2; its kinase activity is essential for signal propagation to NF-κB and MAPK pathways. |
| NF-κB | A key transcription factor that, upon activation, moves to the nucleus to drive the expression of pro-inflammatory genes and cytokines. nih.gov |
| p38 MAPK | A downstream kinase in the MAPK pathway that contributes to the inflammatory response, often by stabilizing cytokine mRNAs. |
| TAK1 | An upstream kinase that activates both the NF-κB and MAPK pathways. |
| CARD9 | An adaptor protein in myeloid cells that links the NOD2 signal to MAPK activation and cytokine production. cellsignal.comnih.gov |
| NEMO (IKKγ) | The regulatory subunit of the IKK complex, essential for the activation of the NF-κB pathway. |
Biological Effects and Immunomodulatory Activities at the Molecular and Cellular Level
Induction of Pro-inflammatory Cytokine and Chemokine Production
MDP is a well-established inducer of a wide array of pro-inflammatory cytokines and chemokines, which are crucial for orchestrating an effective immune response. sigmaaldrich.comsigmaaldrich.com The production of these signaling molecules is a hallmark of the immunostimulatory properties of N-Acetylmuramyl-L-alanyl-D-isoglutamine.
N-Acetylmuramyl-L-alanyl-D-isoglutamine is a potent stimulus for the production of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). The ability of romurtide, a derivative of MDP, to induce the synthesis of IL-1 and IL-6 has been studied in detail. frontiersin.org These cytokines are pivotal in the initiation of inflammatory responses and the activation of various immune cells.
The compound effectively stimulates the release of Tumor Necrosis Factor-alpha (TNF-α) from human monocytes. sigmaaldrich.comsigmaaldrich.com TNF-α is a key cytokine involved in systemic inflammation and the acute phase response. Additionally, N-Acetylmuramyl-L-alanyl-D-isoglutamine has been shown to stimulate the secretion of Interleukin-8 (IL-8) in human colonic cells, a chemokine responsible for the recruitment of neutrophils to sites of inflammation. researchgate.net
While direct large-scale induction of Type I Interferons (IFN-α, IFN-β) by N-Acetylmuramyl-L-alanyl-D-isoglutamine alone is not as prominently documented as for other cytokines, its role as an adjuvant can influence the broader immune response which includes interferon production. Further research is needed to fully elucidate the direct relationship between this muramyl dipeptide and Type I interferon synthesis. Similarly, its capacity to induce chemokines like CCL2, a potent monocyte chemoattractant, is an integral part of its immunomodulatory function, though specific quantitative data on CCL2 induction requires more targeted investigation.
N-Acetylmuramyl-L-alanyl-D-isoglutamine has been shown to contribute to the production of Interleukin-23 (IL-23). This cytokine is important for the differentiation and maintenance of T helper 17 (Th17) cells, which play a critical role in host defense against certain extracellular pathogens. The related compound, N-acetyl-beta-D-glucosaminyl-(1-4)-N-acetylmuramyl-L-alanyl-D-isoglutamine, has demonstrated higher immunoadjuvant activities compared to N-Acetylmuramyl-L-alanyl-D-isoglutamine, suggesting a potential for enhanced cytokine induction, including IL-23. nih.gov
Activation and Functional Modulation of Immune Cell Subpopulations
N-Acetylmuramyl-L-alanyl-D-isoglutamine directly interacts with and activates various immune cell types, leading to an enhancement of their effector functions. This activation is a cornerstone of its ability to bolster the immune response against pathogens and other threats.
A primary target of N-Acetylmuramyl-L-alanyl-D-isoglutamine is the macrophage. nih.govasm.org The compound has been shown to activate macrophages both in vitro and in vivo. nih.gov This activation manifests in several ways, including enhanced phagocytic and bactericidal activity. For instance, a derivative, quinonyl-N-acetylmuramyl dipeptide, was found to induce cytolytic and cytostatic capacity in mouse peritoneal macrophages against tumor targets and to stimulate the release of hydrogen peroxide, a key component of the bactericidal response. nih.gov Furthermore, these activated macrophages exhibited increased phagocytic activity against erythroid targets. nih.gov The compound also enhances the antigen-presenting function of accessory cells like macrophages, which is crucial for initiating an adaptive immune response. nih.gov
Interactive Data Tables
Table 1: Effects of N-Acetylmuramyl-L-alanyl-D-isoglutamine Derivatives on Macrophage Function
| Derivative | Target Cells | Observed Effects |
| Quinonyl-MDP-66 | Mouse Peritoneal Macrophages | Cytolysis and cytostasis against tumor targets, H₂O₂ release, antibody-dependent cell-mediated cytotoxicity, phagocytic activity. nih.gov |
| MDP(DD) conjugate | Thioglycolate-induced Macrophages | Activation of cytostatic activity. nih.gov |
Dendritic Cell Maturation and Antigen-Presenting Function
N-Acetylmuramyl-L-alanyl-L-isoglutamine plays a crucial role in the maturation and function of dendritic cells (DCs), which are potent antigen-presenting cells (APCs). Research indicates that this muramyl dipeptide can enhance the antigen-presenting capabilities of DCs. For instance, studies using acid-degradable cationic nanoparticles to deliver antigens to bone marrow-derived dendritic cells (BMDCs) have shown that the presence of such particles can trigger DC maturation. nih.gov This maturation is characterized by a more dendritic or stellate morphology, indicative of an activated state ready for antigen presentation. nih.gov
The enhanced antigen presentation is attributed to several factors. The cationic nature of delivery vehicles can increase their uptake by DCs, and the subsequent release of the encapsulated antigen within the acidic environment of lysosomes facilitates its processing and presentation on Major Histocompatibility Complex (MHC) class I molecules. nih.gov This leads to a more robust stimulation of CD8+ T cells. nih.gov Furthermore, the disruption of lysosomes by these delivery systems may in itself be a trigger for DC maturation. nih.gov
T-cell and B-cell Stimulation
The immunomodulatory effects of this compound extend to the stimulation of both T-cells and B-cells, influencing their proliferation and differentiation.
T-cell Stimulation:
This compound has been shown to influence T-cell responses, including proliferation and the polarization of T-helper (Th) cell subsets. The differentiation of naive CD4+ T cells into distinct lineages such as Th1, Th2, and Th17 is a critical aspect of the adaptive immune response. researchgate.netnih.gov Th1 cells are primarily involved in cell-mediated immunity against intracellular pathogens, while Th2 cells are crucial for humoral immunity against extracellular parasites. Th17 cells play a key role in inflammation and defense against extracellular bacteria and fungi. nih.govmdpi.com
Studies have demonstrated that at low concentrations, muramyl dipeptides can stimulate the primary immune response by increasing the frequency of induced T-helper cells. nih.gov However, at high concentrations, they can augment the frequency of induced T-suppressor cells. nih.gov The genetic background of the host also plays a significant role in the responsiveness to this compound's adjuvant effects, with some mouse strains showing a stronger T-cell dependent antibody response than others. nih.gov This suggests that genes both within and outside the major histocompatibility complex influence the magnitude of the immune response. nih.gov
B-cell Stimulation:
This compound and its derivatives have been shown to enhance antibody formation, a key function of B-cells. nih.govnih.govnih.gov The adjuvant activity of this compound can significantly increase the secondary antibody response to various antigens. nih.gov The effectiveness of this stimulation can, however, be influenced by experimental conditions, such as the relative doses of the antigen and the adjuvant, as well as the timing and route of administration. nih.gov
Natural Killer (NK) Cell Activation
This compound and its analogs have been found to modulate the activity of Natural Killer (NK) cells, which are crucial components of the innate immune system responsible for recognizing and eliminating virally infected and transformed cells. nih.govnih.govresearchgate.net
Studies in mice have shown that the administration of muramyl dipeptides can lead to a time-dependent increase in NK cell activity. nih.gov An early, transient increase in NK activity can be observed 24 hours after injection, while a more sustained stimulation is often seen at 72 hours. nih.gov This later increase in NK cytotoxicity appears to correlate with the anti-infectious properties of these compounds. nih.gov The mechanism of this activation seems to be independent of interferon production and may involve cellular proliferation. nih.gov NK cell activation is a complex process regulated by a balance of signals from activating and inhibitory receptors on the NK cell surface. nih.govresearchgate.net
Monocyte Recruitment and Differentiation
While direct studies on the recruitment and differentiation of monocytes by this compound are not extensively detailed in the provided context, the broader immunomodulatory activities of this compound suggest an indirect influence. Monocytes are precursors to macrophages and dendritic cells, and the activation and maturation of these latter cell types by muramyl dipeptides imply an upstream effect on monocyte populations. The enhancement of antigen-presenting cell function, for example, would necessitate the presence and activation of these cells at the site of immune response. nih.gov
Modulation of Epigenetic Landscapes and Gene Expression
Emerging evidence suggests that this compound can influence the epigenetic landscape and regulate gene expression, thereby shaping the immune response at a fundamental level.
Chromatin Accessibility and Histone Modifications
Epigenetic regulation through modifications of histone proteins and chromatin structure is a key mechanism controlling gene expression. youtube.comkhanacademy.orgumn.eduyoutube.com Histone acetylation, for example, is generally associated with a more open chromatin state, allowing for transcriptional activation, while histone methylation can be associated with either activation or repression depending on the specific lysine (B10760008) residue that is modified. youtube.comnih.gov For instance, H3K4me3 is often found at active gene promoters, whereas H3K9me3 and H3K27me3 are typically associated with repressed chromatin. nih.gov
While direct studies detailing the specific effects of this compound on histone modifications like H3K4me3, H3K9me3, and H3K27ac are not explicitly available in the provided search results, the compound's ability to induce pro-inflammatory and antimicrobial genes strongly suggests an underlying modulation of chromatin accessibility and histone modifications at the promoters of these genes. The activation of specific gene expression programs necessitates changes in the chromatin state to allow for the binding of transcription factors and RNA polymerase. nih.gov
Transcriptional Regulation of Pro-inflammatory and Antimicrobial Genes
This compound is a potent inducer of pro-inflammatory and antimicrobial gene expression. This is a central aspect of its adjuvant activity. The compound is known to stimulate the production of various cytokines and other inflammatory mediators. nih.govnih.gov For example, it can induce the production of the third component of complement (C3) in mice. nih.gov
The transcriptional regulation of these genes is a complex process involving the activation of specific signaling pathways that lead to the recruitment of transcription factors to the promoter and enhancer regions of target genes. The genetic background of an individual can influence the strength of this transcriptional response, as evidenced by the differential responsiveness of various mouse strains to the adjuvant effects of muramyl dipeptides. nih.gov This highlights the interplay between genetic and epigenetic factors in determining the outcome of immune stimulation by this compound.
Influence on Metabolic Reprogramming in Immune Cells
This compound, commonly known as muramyl dipeptide (MDP), plays a significant role in modulating the host immune system. A key aspect of this modulation is its ability to induce metabolic reprogramming in immune cells. This process involves a fundamental shift in the primary metabolic pathways that cells use to generate energy and essential molecules, thereby influencing their activation, differentiation, and effector functions. The recognition of MDP by the intracellular receptor, nucleotide-binding oligomerization domain-containing protein 2 (NOD2), triggers signaling cascades that directly impact cellular metabolism, particularly in innate immune cells like monocytes, macrophages, and dendritic cells. nih.govnih.govmdpi.com
Upon activation by pathogens or inflammatory signals, immune cells undergo a rapid and dramatic change in their metabolic state to meet the increased bioenergetic and biosynthetic demands of an immune response. nih.gov Resting immune cells typically rely on the catabolic process of oxidative phosphorylation (OXPHOS) to efficiently generate ATP. However, activated immune cells often switch to aerobic glycolysis, a phenomenon also observed in cancer cells. This compound has been identified as a potent trigger for this metabolic switch. nih.gov
Research demonstrates that agonists for NOD1 and NOD2 receptors lead to an early and significant glycolytic reprogramming in human monocyte-derived macrophages (MDM), comparable to the effects induced by the Toll-like receptor 4 (TLR4) agonist, lipopolysaccharide (LPS). nih.gov This shift from a resting metabolic state (OXPHOS) to a highly glycolytic state is crucial for supporting pro-inflammatory functions and influencing cell fate decisions. nih.gov
The signaling pathways initiated by NOD2 activation are central to this metabolic shift. Evidence suggests the involvement of the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell metabolism, growth, and proliferation. Specifically, NOD2 signaling appears to activate the mTORC2 complex, which in turn promotes the glycolytic reprogramming necessary for certain immune responses. nih.govbiorxiv.org This activation can influence the expression of key transcription factors, such as interferon regulatory factor 4 (IRF4), which is a downstream target of mTORC2 and plays a role in monocyte differentiation. nih.govresearchgate.net
The metabolic reprogramming driven by this compound has profound consequences for the differentiation of monocytes. By promoting a high glycolytic rate, NOD2 signaling can steer monocyte differentiation towards a dendritic cell (mo-DC) lineage rather than a macrophage lineage. nih.gov This suggests that the compound not only fuels the immediate inflammatory response but also helps to shape the subsequent adaptive immune response by influencing the type of antigen-presenting cells that are generated.
Detailed research findings have quantified the metabolic changes induced by this compound and its derivatives in immune cells. Studies measuring the extracellular acidification rate (ECAR), a key indicator of aerobic glycolysis, show a rapid increase in macrophages upon stimulation.
Table 1: Effect of this compound on Glycolytic Activity in Human Monocyte-Derived Macrophages (MDM) This table summarizes the observed changes in the Extracellular Acidification Rate (ECAR), a measure of glycolysis, in human MDMs following stimulation with different immune agonists. Data is based on findings from in vitro studies.
| Agonist | Concentration | Observation Time | Peak Response Time | Key Finding | Source |
| This compound (MDP) | 1 µg/ml | Within 1 hour | 2 - 2.5 hours | Induced a significant elevation of ECAR, indicating a rapid shift to glycolysis. | nih.gov |
| M-triDAP (NOD1 Agonist) | 10 µg/ml | Within 1 hour | 2 - 2.5 hours | Induced a robust elevation of ECAR, similar in magnitude to LPS. | nih.gov |
| Lipopolysaccharide (LPS) (TLR4 Agonist) | 100 ng/ml | Within 1 hour | 2 - 2.5 hours | Induced a strong elevation of ECAR, deploying most of the cell's glycolytic reserve. | nih.gov |
Furthermore, in vivo studies using a NOD2 agonist have confirmed these findings, demonstrating increased glucose utilization and lactate (B86563) production by immune cells.
Table 2: In Vivo Metabolic Effects of a NOD2 Agonist on Mouse Peritoneal Macrophages This table presents data from an in vivo study where mice were injected with a NOD2 agonist, and metabolic parameters of peritoneal macrophages were assessed ex vivo.
| Agonist | Administration | Measurement Time | Metabolic Parameter | Result | Source |
| Glucosaminyl-muramyl dipeptide (GMDP) | 100 µg injection | 2 hours post-injection | Glucose Consumption | Increased glucose consumption by peritoneal macrophages. | nih.gov |
| Glucosaminyl-muramyl dipeptide (GMDP) | 100 µg injection | 2 hours post-injection | Lactate Release | Increased lactate release by peritoneal macrophages. | nih.gov |
Structure Activity Relationships Sar and Synthetic Analogs for Research Applications
Development of Synthetic Derivatives and Analogs for Mechanistic Studies
The development of synthetic derivatives and analogs of MDP has been instrumental in dissecting the molecular mechanisms of its action and in creating new molecules with tailored immunomodulatory properties. These synthetic efforts have focused on modifying the lipophilicity of the molecule and on creating related structures like Glucosaminylmuramyl Dipeptide (GMDP).
Increasing the lipophilicity of MDP has been a key strategy to enhance its biological activity. nih.gov Lipophilic derivatives often exhibit increased immunostimulant properties compared to the parent MDP molecule. For example, B30-MDP, a lipophilic derivative, has been shown to induce significant morphological and functional changes in macrophages, including enhanced phagocytic activity, at lower doses than MDP. nih.gov Similarly, another lipophilic derivative, 1,O-(acetylmuramyl-L-alanyl-D-isoglutamine-L-alanyl)-glycerol-3-mycolate, demonstrated increased immunostimulant activity and provided greater protection against bacterial infections than MDP. nih.gov
The introduction of lipophilic moieties can be achieved at various positions on the MDP structure. Modifications at the C-terminal end of the peptide chain, such as in MTP-Cholesterol, or at the C6 position of the muramyl moiety with acyl chains, have been explored. nih.govnih.govnih.gov These modifications can influence how the molecule interacts with cell membranes and may lead to altered cellular uptake and signaling.
| Lipophilic MDP Analog | Modification | Observed Effect on Activity |
| B30-MDP | Lipophilic derivative | Enhanced macrophage phagocytic activity. nih.gov |
| 1,O-(acetylmuramyl-L-alanyl-D-isoglutamine-L-alanyl)-glycerol-3-mycolate | Lipophilic moiety on C-terminus | Increased immunostimulant activity and protection against bacterial infections. nih.gov |
| 6-O-mycoloyl-MDP | Mycoloyl group at C6 of muramyl moiety | Antitumor activities. nih.gov |
| Murabutide | N-butyl ether at D-isoglutamine | Enhances non-specific resistance to infections without pyrogenicity. nih.govnih.govfrontiersin.org |
Glucosaminylmuramyl dipeptide (GMDP), or N-acetylglucosaminyl-(β1-4)-N-acetylmuramyl-L-alanyl-D-isoglutamine, is a naturally occurring disaccharide-containing muramyl peptide that differs from MDP by the addition of an N-acetylglucosamine residue. frontiersin.org Like MDP, GMDP is recognized by the NOD2 receptor and exhibits a wide range of immunomodulatory activities. nih.gov
GMDP has been shown to have greater adjuvant activity than MDP and stimulates both cellular and humoral immune responses. nih.govmdpi.com It can enhance the production of antibodies and inhibit the migration of macrophages. nih.gov Furthermore, GMDP has demonstrated protective effects against bacterial and viral infections in animal models. nih.govmdpi.com For instance, it can protect mice from lethal doses of E. coli and has shown antiviral activity against the influenza virus. nih.gov
An important characteristic of GMDP is that it has a less pyrogenic (fever-inducing) effect compared to MDP, which has made it a candidate for drug development. nih.gov In vitro studies have also shown that GMDP can modulate the activity of endothelial cells, although it does not appear to induce angiogenesis in vivo. nih.gov
| Compound | Structure | Key Immunomodulatory Properties |
| N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) | Monosaccharide dipeptide | Activates NOD2, adjuvant activity, stimulates cytokine production. nih.govinvivogen.com |
| Glucosaminylmuramyl Dipeptide (GMDP) | Disaccharide dipeptide | Higher adjuvant activity than MDP, stimulates cellular and humoral immunity, less pyrogenic than MDP. nih.govmdpi.com |
Muramyl Tripeptide Phosphatidylethanolamine (B1630911) (MTP-PE)
Muramyl Tripeptide Phosphatidylethanolamine (MTP-PE) is a synthetic, lipophilic analog of the parent compound. Its structure is characterized by the addition of a third amino acid (a second L-alanine) to the dipeptide chain and the covalent linkage of dipalmitoyl phosphatidylethanolamine. This modification significantly increases the molecule's lipophilicity, which is a key factor in its biological activity and delivery.
The primary mechanism of action for MTP-PE involves the activation of monocytes and macrophages through the intracellular pattern recognition receptor, NOD2. nih.govinvivogen.com The increased lipophilicity of MTP-PE facilitates its incorporation into liposomes, creating a formulation known as liposomal MTP-PE (L-MTP-PE). nih.gov This encapsulation is crucial for its therapeutic application, as it allows for targeted delivery to phagocytic cells like macrophages and monocytes, which readily engulf the liposomes. nih.govfrontiersin.org Once inside the cell, MTP-PE is released and interacts with NOD2, triggering a signaling cascade that leads to the activation of NF-κB and the subsequent production of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-1, IL-6, and IL-8. frontiersin.org
The addition of the phosphatidylethanolamine moiety not only enhances its ability to be encapsulated in liposomes but also contributes to a longer plasma half-life compared to the more water-soluble parent compound. frontiersin.org Research has shown that MTP-PE is a more potent activator of human monocytes than the original N-Acetylmuramyl-L-alanyl-D-isoglutamine. frontiersin.org This enhanced activity is attributed to its lipophilic nature, which allows for more efficient passage through the cell membrane. In the context of cancer immunotherapy, particularly for osteosarcoma, the activation of tumor-associated macrophages by L-MTP-PE leads to the destruction of tumor cells.
Strategies for Enhancing Specificity and Modulating Immune Responses via Structural Design
A significant focus of research on N-Acetylmuramyl-L-alanyl-D-isoglutamine analogs has been the strategic modification of their structure to enhance specificity and modulate the resulting immune response. These efforts are aimed at separating the desirable immunomodulatory effects from undesirable side effects like pyrogenicity (fever induction) and tailoring the molecules to target specific immune cells or pathways.
Differentiation of Immunomodulatory Activity from Pyrogenicity via Structural Modifications
One of the major hurdles in the clinical application of the parent compound is its inherent pyrogenicity. frontiersin.orgnih.gov This fever-inducing property is a significant side effect that researchers have sought to eliminate through targeted structural modifications. The goal is to create analogs that retain potent immunomodulatory activity while being non-pyrogenic.
Studies have shown that the pyrogenic effect of these compounds is linked to the release of endogenous pyrogens, such as certain cytokines, from phagocytic cells. nih.govoup.com Structural modifications to the parent molecule can significantly reduce this pyrogenic potential. For example, the analog Murabutide (N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl ester) was developed as a safe, non-pyrogenic derivative. invivogen.comresearchgate.netnih.gov In Murabutide, the D-isoglutamine residue is modified with a butyl ester, a change that has been shown to abolish pyrogenicity while preserving the compound's ability to stimulate immune responses. invivogen.comnih.gov
Another approach to reduce pyrogenicity involves modifications to the glutamic acid residue. For instance, N-acetylmuramyl-L-alanine-D-glutamic acid (MDPA) and its dimethylester were found to be approximately ten times less pyrogenic than the parent compound. nih.govoup.com These findings highlight that alterations at the C-terminus of the peptide chain can effectively uncouple the immunoadjuvant properties from the pyrogenic effects. Increasing the lipophilicity of the molecule has also been identified as a strategy to decrease pyrogenicity. nih.gov
| Compound Name | Structural Modification from Parent Compound | Key Finding |
| Murabutide | D-isoglutamine is replaced with D-glutamine-n-butyl ester. | Non-pyrogenic while retaining immunomodulatory activity. invivogen.comnih.gov |
| N-acetylmuramyl-L-alanine-D-glutamic acid (MDPA) | The D-isoglutamine is replaced by D-glutamic acid. | Significantly less pyrogenic than the parent compound. nih.govoup.com |
Tailoring Analogs for Specific Pathway Activation or Immune Cell Targeting
Beyond reducing toxicity, structural design strategies are employed to create analogs that can selectively activate specific immune pathways or target particular immune cell populations. This allows for a more precise and controlled immunomodulatory effect.
One successful strategy for immune cell targeting involves the use of liposomes . As seen with L-MTP-PE, encapsulating lipophilic analogs within liposomes effectively targets them to phagocytic cells like macrophages and monocytes, which are key players in the innate immune response. nih.gov This approach concentrates the immunomodulatory agent in the desired cell population, enhancing its efficacy and minimizing off-target effects.
Another powerful technique for targeting specific immune cells is through glycosylation . For example, the addition of mannose residues to desmuramyl peptides (analogs lacking the muramic acid moiety) can target these compounds to dendritic cells (DCs) and macrophages, which express mannose receptors on their surface. nih.govmdpi.com This targeted delivery to antigen-presenting cells like DCs is highly desirable for vaccine adjuvant development, as it can lead to enhanced antigen presentation and a more robust adaptive immune response. nih.gov
Furthermore, structural modifications can influence the type of immune response generated. For instance, the choice of lipophilic substituent in desmuramylpeptide analogs can modulate the cytokine profile, potentially polarizing the immune response towards a Th1 (cell-mediated immunity) or Th2 (humoral immunity) phenotype. nih.gov This ability to steer the immune response is critical for designing effective therapies for a variety of diseases, from cancer to infectious diseases and allergies. For example, some cholesterol-conjugated desmuramylpeptides have shown the ability to convert inflammatory monocytes to an anti-inflammatory phenotype. acs.org
| Targeting Strategy | Key Structural Feature | Targeted Immune Cell/Pathway |
| Liposomal Encapsulation | Lipophilic analog (e.g., MTP-PE) incorporated into liposomes. | Macrophages and Monocytes. nih.gov |
| Mannosylation | Addition of mannose residues to the analog. | Dendritic Cells and Macrophages (via mannose receptors). nih.govmdpi.com |
| Lipophilic Moieties | Attachment of various lipid groups (e.g., cholesterol, fatty acids). | Can modulate cytokine profiles and influence Th1/Th2 polarization. nih.govacs.org |
Mechanisms of N Acetylmuramyl L Alanyl L Isoglutamine Transport and Processing Within Host Cells
Intracellular Uptake Mechanisms
The uptake of N-Acetylmuramyl-L-alanyl-L-isoglutamine into the host cell cytoplasm, where its primary receptor, the nucleotide-binding oligomerization domain-containing protein 2 (NOD2), resides, is a crucial first step in immune recognition nih.govwikipedia.org. This process can occur through several distinct pathways.
The human peptide transporter 1 (hPepT1), a member of the proton-coupled oligopeptide transporter (POT) or solute carrier 15 (SLC15) family, plays a significant role in the direct uptake of this compound. frontiersin.org Studies have shown that hPepT1 can mediate the transport of this dipeptide across the cell membrane. Another member of the family, SLC15A4, has been identified as an oligopeptide transporter in early endosomes that is involved in Nod1-dependent signaling, suggesting a role for such transporters in the intracellular trafficking of muramyl peptides. nih.govnih.gov
| Transporter | Location | Function |
| hPepT1 (SLC15A1) | Cell membrane | Direct transport of this compound into the cytoplasm. |
| SLC15A4 | Early endosomes | Transport of muramyl peptides from endosomes into the cytoplasm. nih.govnih.gov |
Host phagocytic cells, such as macrophages and neutrophils, can internalize whole bacteria or large fragments of bacterial cell walls through phagocytosis. nih.gov Once inside the cell within a phagosome, these bacterial components are subjected to degradation. Similarly, pinocytosis allows for the uptake of soluble peptidoglycan fragments from the extracellular environment. This internalization through endocytic pathways is a key mechanism for delivering peptidoglycan to intracellular compartments for processing and recognition. nih.gov The degradation of intact peptidoglycan within lysosomes of these immune cells has been shown to generate ligands for NOD proteins. nih.gov
Bacteria themselves can actively release peptidoglycan fragments, including this compound, into the host cell cytoplasm. This can be achieved through specialized secretion systems. Furthermore, bacteria shed extracellular vesicles that can contain these immunostimulatory molecules, which are then taken up by host cells. Bacterial autolysins, enzymes that remodel the bacterial cell wall during growth and division, also contribute to the release of muramyl peptides. frontiersin.org
Intracellular Trafficking and Compartmentalization
Once inside the host cell, this compound and larger peptidoglycan fragments undergo a complex journey of trafficking and compartmentalization. This process ensures that these molecules reach the appropriate cellular locations for detection and the initiation of signaling cascades.
Studies have demonstrated that muramyl peptides are internalized and traffic through the endocytic machinery, likely utilizing the clathrin-dependent coated pit pathway. nih.govnih.gov This trafficking is pH-dependent, with optimal internalization into the cytosol occurring from early endosomes at a mildly acidic pH of 5.5 to 6.5. nih.govnih.gov This suggests a controlled release from the endosomal compartment into the cytoplasm.
The peptidoglycan recognition protein PGLYRP-1 has been shown to localize to the endoplasmic reticulum and interact with NOD2 at the Golgi apparatus upon stimulation with certain peptidoglycan fragments. nih.gov This indicates a spatial organization of the signaling components within the cell's endomembrane system. The formation of membraneless assemblies or condensates is another mechanism for compartmentalizing cellular processes, and it is plausible that such structures are involved in concentrating the components of the this compound signaling pathway.
Enzymatic Processing and Generation of Bioactive Fragments
While this compound itself is a potent bioactive molecule, particularly as the minimal essential structure for NOD2 activation, it is often derived from the breakdown of larger peptidoglycan polymers. wikipedia.orgnih.govresearchgate.net This enzymatic processing is a critical step in generating the specific molecular patterns recognized by intracellular sensors.
Host enzymes within lysosomes, such as lysozyme (B549824), can degrade the polysaccharide backbone of peptidoglycan. youtube.com Further processing by amidases can cleave the peptide side chains from the sugar backbone. While specific host enzymes responsible for the precise cleavage of this compound in the cytoplasm are not fully elucidated, studies have shown that normal rat serum can degrade it into its constituent parts: N-acetylmuramic acid and the dipeptide L-alanine-D-isoglutamine. nih.gov The dipeptide can be further broken down into L-alanine and D-isoglutamine. nih.gov
The primary bioactive role of this compound is to act as a ligand for the cytosolic receptor NOD2. wikipedia.orgnih.gov The interaction between this compound and the leucine-rich repeat (LRR) domain of NOD2 initiates a conformational change in the receptor, leading to the activation of downstream signaling pathways, most notably the NF-κB pathway. This activation results in the transcription of pro-inflammatory cytokines and other immune response genes. It is important to note that diastereomers of this compound, such as N-acetyl-muramyl-L-alanyl-L-isoglutamine, are significantly less active in stimulating biological responses, highlighting the stereochemical specificity of the NOD2 receptor. nih.gov
Role of N Acetylmuramyl L Alanyl L Isoglutamine in Host Pathogen Interactions: Molecular Perspectives
N-Acetylmuramyl-L-alanyl-D-isoglutamine as a Pathogen-Associated Molecular Pattern (PAMP)
N-Acetylmuramyl-L-alanyl-D-isoglutamine is recognized by the host's innate immune system as a Pathogen-Associated Molecular Pattern (PAMP). taylorandfrancis.com PAMPs are conserved molecular structures characteristic of microorganisms but not found in the host. taylorandfrancis.com This recognition is a fundamental principle of innate immunity, allowing the host to quickly identify and respond to invading pathogens. nih.gov
The immune system has evolved a set of germline-encoded pattern recognition receptors (PRRs) that specifically detect PAMPs. nih.govacs.org N-Acetylmuramyl-L-alanyl-D-isoglutamine, also known as muramyl dipeptide (MDP), is a minimal bioactive fragment of peptidoglycan, a major component of both Gram-positive and Gram-negative bacterial cell walls. nih.govnih.gov As such, it serves as a universal signal of bacterial presence.
The interaction between MDP and its corresponding PRRs, most notably the cytoplasmic sensor NOD2, initiates a signaling cascade that leads to the activation of pro-inflammatory and antimicrobial responses. nih.govnih.gov This initial detection is crucial for orchestrating an effective defense against bacterial infection.
Origin from Bacterial Peptidoglycan and Release Mechanisms
N-Acetylmuramyl-L-alanyl-D-isoglutamine is a fundamental building block of peptidoglycan (PG), a massive polymer that forms the bacterial cell wall. wikipedia.orgvetbact.org Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic stress and maintaining its shape. wikipedia.org It is composed of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide stems. wikipedia.orgvetbact.orgnih.gov The N-acetylmuramyl-L-alanyl-D-isoglutamine moiety constitutes the core of these peptide stems in many bacterial species. nih.gov
The release of N-acetylmuramyl-L-alanyl-D-isoglutamine and other peptidoglycan fragments into the host environment occurs through several mechanisms:
Bacterial Growth and Division: During normal bacterial growth and cell division, the peptidoglycan sacculus undergoes constant remodeling. nih.gov This process involves the controlled cleavage of existing peptidoglycan by bacterial enzymes called autolysins to allow for the insertion of new material. mdpi.com This turnover inevitably leads to the release of peptidoglycan fragments, including MDP, into the surroundings.
Bacterial Lysis: The death and subsequent lysis of bacteria, whether due to host defense mechanisms like lysozyme (B549824) activity or the action of antibiotics, results in the breakdown of the cell wall and the release of large quantities of peptidoglycan components. nih.govasm.org Lysozyme, an enzyme abundant on mucosal surfaces and in phagocytic cells, specifically cleaves the glycan backbone of peptidoglycan, leading to bacterial cell death and the liberation of immunostimulatory fragments. nih.govasm.org
Secretion Systems: Some bacteria may actively release peptidoglycan fragments through specialized secretion systems, although this is a less common mechanism.
Once released, these peptidoglycan fragments, including N-acetylmuramyl-L-alanyl-D-isoglutamine, can diffuse and interact with host cells, thereby initiating an immune response.
N-Acetylmuramyl-L-alanyl-D-isoglutamine Sensing in Bacterial Infection Contexts
The sensing of N-acetylmuramyl-L-alanyl-D-isoglutamine by the host is a critical event in the recognition of a bacterial infection. This process is primarily mediated by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2). nih.gov
Upon entering the host cell cytoplasm, MDP binds directly to the leucine-rich repeat (LRR) domain of NOD2. This binding event induces a conformational change in the NOD2 protein, leading to its activation and the recruitment of downstream signaling adaptors, most notably the kinase RIPK2. The formation of this signaling complex initiates a cascade of events that culminates in the activation of key transcription factors, including NF-κB and the components of the mitogen-activated protein kinase (MAPK) pathway.
The activation of these transcription factors drives the expression of a wide array of genes involved in the inflammatory and antimicrobial response. This includes the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as chemokines that recruit immune cells to the site of infection. Furthermore, NOD2 signaling can lead to the production of antimicrobial peptides that directly kill bacteria.
The ability to sense N-acetylmuramyl-L-alanyl-D-isoglutamine via NOD2 is therefore essential for mounting a rapid and robust innate immune response to a wide range of bacterial pathogens.
Influence on Host-Pathogen Interplay at the Molecular Level
The interaction between N-acetylmuramyl-L-alanyl-D-isoglutamine and the host immune system is a dynamic process that significantly influences the outcome of an infection. This interplay involves both the host's efforts to eliminate the pathogen and the pathogen's strategies to subvert these defenses.
The recognition of N-acetylmuramyl-L-alanyl-D-isoglutamine by NOD2 triggers a multifaceted host defense response. The resulting pro-inflammatory cytokines and chemokines orchestrate the recruitment and activation of various immune cells, including neutrophils and macrophages, to the site of infection. These cells are critical for phagocytosing and clearing the invading bacteria.
Furthermore, the activation of NOD2 signaling can lead to the induction of autophagy, a cellular process that sequesters and degrades intracellular pathogens. This provides a direct mechanism for eliminating bacteria that have managed to invade host cells. The production of antimicrobial peptides, also stimulated by MDP sensing, further contributes to the direct killing of bacteria.
In response to the host's potent immune response triggered by peptidoglycan fragments, many pathogenic bacteria have evolved sophisticated strategies to evade detection. A primary mechanism involves the chemical modification of their peptidoglycan, which can alter its recognition by host PRRs or confer resistance to host-mediated degradation.
One well-documented strategy is the N-deacetylation of peptidoglycan . By removing the acetyl group from N-acetylglucosamine or N-acetylmuramic acid residues, bacteria can render their peptidoglycan resistant to the hydrolytic activity of lysozyme. nih.gov This prevents the breakdown of the bacterial cell wall and the subsequent release of immunostimulatory fragments like MDP, effectively cloaking the pathogen from the host's immune surveillance. nih.gov For instance, Listeria monocytogenes employs this strategy to evade immune detection and enhance its survival within the host. nih.gov
Another modification is the O-acetylation of peptidoglycan , where an acetyl group is added to the C-6 hydroxyl group of N-acetylmuramic acid residues. This modification also confers resistance to lysozyme, as seen in pathogens like Staphylococcus aureus. nih.gov
Advanced Research Methodologies and Future Directions
Biochemical and Biophysical Techniques for Studying N-Acetylmuramyl-L-alanyl-D-isoglutamine-Receptor Interactions
The interaction between N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) and its receptors, primarily the intracellular nucleotide-binding oligomerization domain-containing protein 2 (NOD2), is fundamental to its immunomodulatory effects. A variety of biochemical and biophysical techniques have been instrumental in elucidating the specifics of this molecular recognition.
Early investigations sought to provide direct evidence of the binding between MDP and NOD2. Researchers successfully expressed and purified human NOD2 from insect cells, creating the necessary tools to probe this interaction. acs.org Using novel self-assembled monolayers (SAMs) of MDP, they were able to demonstrate a direct and high-affinity interaction between the two molecules for the first time. nih.gov This foundational work dispelled previous ambiguity about whether the interaction was direct or mediated by other cellular components. acs.orgnih.gov
Subsequent studies have delved deeper into the structural basis of this interaction. Surface plasmon resonance (SPR) has been a key technique, allowing for the quantitative measurement of binding affinity. Through SPR, it was determined that the leucine-rich repeat (LRR) domain of NOD2 is sufficient for binding to MDP, with a dissociation constant (K_D) in the nanomolar range, indicating a strong interaction. nih.gov To pinpoint the critical residues within the LRR domain responsible for this recognition, alanine-scanning mutagenesis has been employed. This technique involves systematically replacing individual amino acids with alanine (B10760859) and then measuring the impact on binding affinity. Such studies have identified specific residues that, when mutated, significantly reduce the binding of NOD2 to MDP, thereby mapping the binding site. nih.gov
Circular dichroism spectroscopy and limited proteolysis have also been used to confirm that expressed NOD2 is a properly folded and functional protein, a prerequisite for meaningful binding studies. acs.orgnih.gov Furthermore, investigations have explored the role of ATP binding in the NOD2-MDP interaction. Experiments have shown that the presence or absence of ATP/ADP does not appreciably change the binding of NOD2 to MDP, suggesting that nucleotide binding is not a prerequisite for the initial recognition of the bacterial peptidoglycan fragment. acs.orgnih.gov
Molecular modeling, in conjunction with experimental data, has provided a more detailed picture of the binding orientation. Using the crystal structure of NOD2, computational docking studies predict that MDP binds within the center of the horseshoe-shaped LRR fold. nih.gov These models, validated by mutagenesis data, suggest specific hydrogen bonding interactions between amino acid residues of NOD2 and both the carbohydrate and dipeptide portions of MDP. nih.gov
Table 1: Key Biochemical and Biophysical Techniques and their Contributions
| Technique | Contribution to Understanding MDP-Receptor Interactions |
| Expression and Purification of NOD2 | Provided the necessary protein for direct binding assays. acs.org |
| Self-Assembled Monolayers (SAMs) | Enabled the first biochemical demonstration of a direct, high-affinity interaction between NOD2 and MDP. nih.gov |
| Surface Plasmon Resonance (SPR) | Quantified the high-affinity binding between the LRR domain of NOD2 and MDP and was used to assess the impact of mutations. nih.gov |
| Alanine-Scanning Mutagenesis | Identified critical amino acid residues in the NOD2 LRR domain responsible for MDP recognition. nih.gov |
| Circular Dichroism Spectroscopy | Confirmed the proper folding of the expressed NOD2 protein. acs.orgnih.gov |
| Limited Proteolysis | Assessed the structural integrity and domain organization of the purified NOD2 protein. acs.orgnih.gov |
| Molecular Modeling and Docking | Predicted the binding orientation of MDP within the LRR domain of NOD2 and identified potential hydrogen bonding interactions. nih.gov |
Genetic and RNAi Screening Approaches for Dissecting Signaling Pathways
To unravel the complex signaling cascades initiated by N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP), researchers have turned to powerful genetic and RNA interference (RNAi) screening approaches. These high-throughput methods allow for the systematic identification of genes and proteins that are essential for the cellular response to MDP.
RNAi screening, in particular, has been instrumental in mapping the regulatory network of the NOD2 signaling pathway. nih.govpnas.orgmerckmillipore.comcapes.gov.br In a landmark study, a systematic RNAi screen was performed to identify mediators of NOD2 signaling that lead to the activation of the transcription factor NF-κB. nih.govpnas.orgmerckmillipore.comcapes.gov.br This unbiased approach involved three consecutive screens, which ultimately pinpointed a set of 20 positive regulators of NF-κB activation following MDP stimulation. nih.govpnas.orgmerckmillipore.comcapes.gov.br
Among the identified regulators were well-known components of the NOD2 pathway, such as RIPK2, RELA, and BIRC4 (XIAP), which validated the screening methodology. nih.govpnas.orgmerckmillipore.com More importantly, the screen also uncovered novel players, including FRMPD2 (FERM and PDZ domain-containing 2). nih.govpnas.orgmerckmillipore.comcapes.gov.br Further investigation revealed that FRMPD2 interacts with NOD2 through its leucine-rich repeats and forms a complex with the membrane-associated protein ERBB2IP. nih.govpnas.orgmerckmillipore.comcapes.gov.br This discovery provided a deeper understanding of the spatial organization of the NOD2 signaling complex, demonstrating that FRMPD2 helps to restrict NOD2-mediated immune responses to the basolateral compartment of polarized intestinal epithelial cells. nih.govcapes.gov.br
These screening approaches have also shed light on the genetic basis of diseases associated with aberrant NOD2 signaling, such as Crohn's disease. For instance, it was shown that a genetic truncation of the NOD2 leucine-rich repeat domain, which is linked to Crohn's disease, impairs the interaction with the newly identified protein FRMPD2. nih.govcapes.gov.br This finding suggests a structural mechanism for how genetic variations can lead to a dysfunctional immune response.
The power of these screening technologies lies in their ability to move beyond a candidate-gene approach and provide a global view of the signaling network. nih.gov By systematically knocking down the expression of thousands of genes, researchers can identify unexpected components and build more comprehensive models of signaling pathways. nih.gov
Table 2: Key Findings from Genetic and RNAi Screening
| Finding | Significance |
| Identification of 20 positive NF-κB regulators | Provided a comprehensive list of proteins involved in NOD2 signaling. nih.govpnas.orgmerckmillipore.com |
| Discovery of FRMPD2 as a novel interactor | Revealed a new component of the NOD2 signaling complex. nih.govpnas.orgmerckmillipore.comcapes.gov.br |
| Role of FRMPD2 in spatial organization | Demonstrated how the signaling complex is localized within polarized epithelial cells. nih.govcapes.gov.br |
| Impaired FRMPD2 interaction with Crohn's disease-associated NOD2 mutant | Provided a mechanistic link between a genetic mutation and disease susceptibility. nih.govcapes.gov.br |
In vitro and Ex vivo Cellular Models for Immunological Research
In vitro and ex vivo cellular models are indispensable tools for investigating the immunological effects of N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP). These systems allow for controlled experiments to dissect cellular and molecular mechanisms in a way that is not possible in vivo.
A variety of cell-based in vitro models are utilized in MDP research. These models are crucial for high-throughput screening and for gaining insights into the compound's impact on different signaling pathways and cellular functions. mdpi.com Monocultures of specific immune cells, such as macrophages and dendritic cells, are frequently used to study the direct effects of MDP on cell activation, cytokine production, and antigen presentation. nih.gov For instance, studies using cultured macrophages have been instrumental in demonstrating the dose-dependent effects of MDP, where low concentrations stimulate the antigen-presenting function of accessory cells, while high concentrations can augment the frequency of induced T-suppressor cells. nih.gov
To mimic more complex physiological conditions, co-culture systems are employed. A mixed lymphocyte reaction (MLR), where lymphocytes from two different individuals are cultured together, is a classic in vitro model to study T-cell proliferation and function. slideshare.net The addition of MDP to these cultures allows researchers to investigate its influence on T-cell responses, including the enhancement of T-helper cell frequency. nih.gov
More advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, are emerging as powerful platforms. These models can better replicate the tissue-specific architecture and microenvironment, offering a more physiologically relevant context for studying the immunomodulatory properties of MDP. mdpi.com For example, 3D tissue-engineered cell culture models can maintain cell differentiation and expression levels of RNA and protein that more closely resemble those in actual organs. smolecule.com
Ex vivo models, which utilize tissues or cells taken directly from an organism and studied in an artificial environment, provide a bridge between in vitro and in vivo research. mdpi.com These models, such as precision-cut tissue slices, maintain the complex cellular interactions and architecture of the original tissue. researchgate.net For instance, ex vivo skin culture models can be stimulated with cytokines to induce an inflammatory state, after which the effects of immunomodulatory compounds can be evaluated. mdpi.com Similarly, ex vivo lung slice cultures can be used to study the interactions between immune cells and cancer cells under the influence of therapeutics. researchgate.net These models are particularly valuable for preparing for and complementing in vivo studies. researchgate.net
Table 3: Examples of In Vitro and Ex Vivo Models in MDP Research
| Model Type | Specific Example | Application in MDP Research |
| In Vitro | Cultured Macrophages | Studying dose-dependent effects on antigen presentation and suppressor cell induction. nih.gov |
| In Vitro | Mixed Lymphocyte Reaction (MLR) | Assessing the impact on T-cell proliferation and differentiation. nih.govslideshare.net |
| In Vitro | Polarized Intestinal Epithelial Cells (e.g., Caco-2) | Investigating the spatial specificity of NOD2 signaling. nih.gov |
| Ex Vivo | Spleen Cell Cultures | Examining the influence of culture conditions on the immunostimulatory versus immunosuppressive effects of MDP. nih.gov |
| Ex Vivo | Precision-Cut Tissue Slices (e.g., lung, skin) | Studying immunomodulatory effects in an intact tissue microenvironment. mdpi.comresearchgate.net |
Preclinical Animal Models for Mechanistic Studies of Immunomodulation
Preclinical animal models are crucial for understanding the complex in vivo immunomodulatory effects of N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) and for evaluating its therapeutic potential. nih.gov These models allow for the investigation of systemic responses and the interplay between different components of the immune system in a living organism. nih.govmdpi.com
Mice are the most commonly used animal model in MDP research due to the availability of numerous inbred and genetically modified strains. nih.govnih.govnih.govnih.gov Studies in mice have been instrumental in demonstrating the adjuvant properties of MDP, showing that it can enhance the antibody response to co-administered antigens. nih.govnih.gov However, these studies have also revealed that the effects of MDP can be highly dependent on the experimental conditions, such as the genetic background of the mouse strain, the dose of MDP, and the route of administration. nih.govnih.gov
For instance, research has shown that the adjuvanticity of MDP is under genetic control. nih.gov Strains like BALB/c mice exhibit a marked enhancement of the secondary antibody response when treated with MDP, whereas C57BL/10Sn mice show little to no enhancement under the same conditions. nih.gov This genetic difference in responsiveness is influenced by genes both within and outside the major histocompatibility complex (MHC). nih.gov Such findings are critical for interpreting experimental results and for understanding the potential for variable responses in a heterogeneous human population.
While rodent models are predominant, studies in other species have also contributed to our understanding of MDP's immunomodulatory profile. For example, research in chickens has shown a lack of a significant immunostimulatory effect of MDP on several tested immune functions, highlighting potential species-specific differences in the response to this compound. nih.gov
The use of disease-specific animal models, such as models for autoimmune diseases or cancer, allows for the evaluation of MDP's therapeutic potential in a relevant pathological context. nih.gov For example, animal models of rheumatoid arthritis or multiple sclerosis are used to screen new therapeutics for their efficacy. nih.gov
Table 4: Insights from Preclinical Animal Models
| Animal Model | Key Finding | Significance |
| Inbred Mouse Strains (e.g., BALB/c, C57BL/10) | The adjuvanticity of MDP is under genetic control. nih.gov | Highlights the importance of genetic background in determining the immune response to MDP. |
| DBA/2 Mice | High doses of MDP can induce T suppressor cells, leading to immunosuppression. nih.gov | Elucidates the mechanism behind the dual immunomodulatory effects of MDP. |
| Mice (various strains) | The effect of MDP (enhancement vs. depression of immune response) depends on the dose, route of administration, and timing. nih.gov | Demonstrates the critical role of experimental conditions in shaping the outcome of MDP treatment. |
| Chickens | Lack of significant immunostimulatory effect on selected immune functions. nih.gov | Suggests potential species-specific differences in the response to MDP. |
Emerging Concepts and Unexplored Areas of N-Acetylmuramyl-L-alanyl-D-isoglutamine Research
Role in Trained Immunity and Immunological Memory
A burgeoning area of research is the role of N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) in a phenomenon known as trained immunity. Unlike the antigen-specific memory of the adaptive immune system, trained immunity refers to the ability of the innate immune system to mount a more robust response to a secondary challenge after an initial stimulus. mdpi.comyoutube.com This "memory" of the innate immune system is not dependent on gene rearrangement but rather on epigenetic and metabolic reprogramming of innate immune cells, such as monocytes and macrophages. mdpi.comwikipedia.org
The concept of trained immunity provides a new framework for understanding the long-term effects of MDP. While the adaptive immune system is responsible for the highly specific, long-lasting protection conferred by vaccination, trained immunity represents a more general enhancement of innate immune responses. wikipedia.orgasm.org After an initial encounter with a stimulus like MDP, innate immune cells can undergo epigenetic changes that leave them in a heightened state of alert. mdpi.com Upon a subsequent, even unrelated, challenge, these "trained" cells can respond more quickly and effectively. youtube.com
This emerging understanding has significant implications for the use of MDP as an adjuvant. The ability to induce trained immunity could contribute to the broad, non-specific enhancement of immune responses observed with MDP. nih.gov It suggests that the benefits of MDP may extend beyond simply augmenting the adaptive response to a specific antigen.
While the concept is promising, the precise mechanisms by which MDP induces trained immunity are still being elucidated. Future research will need to focus on the specific epigenetic modifications and metabolic shifts that occur in innate immune cells following MDP exposure. Understanding these pathways could lead to the development of more effective vaccine adjuvants and immunomodulatory therapies.
Mechanistic Links to Neuroinflammation and Neurotrophic Effects
Another exciting and relatively unexplored frontier in MDP research is its connection to neuroinflammation and potential neurotrophic effects. While primarily studied for its role in peripheral immunity, there is growing interest in how MDP might influence the central nervous system (CNS).
Neuroinflammation, or inflammation within the brain and spinal cord, is implicated in a wide range of neurological disorders. The ability of MDP to modulate inflammatory responses raises the question of its potential impact on neuroinflammatory processes. Further research is needed to determine whether MDP can cross the blood-brain barrier and directly interact with CNS-resident immune cells like microglia, or if its effects are mediated indirectly through peripheral immune signaling.
Conversely, there is also the intriguing possibility that MDP could have neurotrophic, or neuron-supporting, effects. Neurotrophins, such as brain-derived neurotrophic factor (BDNF), are proteins that are essential for the survival, development, and function of neurons. frontiersin.orgnih.gov Some studies have shown that certain immune stimuli can influence the expression of neurotrophic factors. It is plausible that the immunomodulatory properties of MDP could indirectly lead to the upregulation of neurotrophins, thereby exerting a protective or regenerative effect on neurons.
The potential link between MDP, neuroinflammation, and neurotrophic factors opens up new avenues for research into treatments for neurodegenerative and neuropsychiatric disorders. frontiersin.orgnih.gov For example, animal models of diseases like Parkinson's or Alzheimer's could be used to investigate whether MDP administration can modulate disease progression by altering the neuroinflammatory environment or by boosting neurotrophic support. frontiersin.orgelsevierpure.com
This area of research is still in its infancy, and many questions remain. However, the potential for MDP to influence CNS function represents a significant and largely untapped area of investigation with potentially far-reaching therapeutic implications.
Identification of Novel Binding Partners and Downstream Effectors
The primary intracellular receptor for N-acetylmuramyl-L-alanyl-isoglutamine and its close analogue, muramyl dipeptide (MDP), is the nucleotide-binding oligomerization domain-containing protein 2 (NOD2). researchgate.netnih.gov NOD2 is a member of the Nod-like receptor (NLR) family of pattern recognition receptors that play a critical role in the innate immune system. mdpi.com The recognition of the muramyl dipeptide structure by NOD2 is highly stereospecific. Research has demonstrated that the naturally occurring and most immunologically active form of the dipeptide contains D-isoglutamine. researchgate.netnih.gov The substitution of D-isoglutamine with L-isoglutamine, as specified in the subject compound, typically results in a significant reduction or complete loss of ability to stimulate NOD2. nih.gov
Upon binding of the active D-isomer, NOD2 undergoes a conformational change that facilitates its interaction with the serine/threonine kinase RIP2 (also known as RICK). nih.gov This interaction is mediated by homophilic associations between the caspase activation and recruitment domains (CARD) of both proteins. The recruitment of RIP2 is a crucial step that initiates downstream signaling cascades. nih.gov
The activation of RIP2 leads to the engagement of several key downstream pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov This signaling cascade culminates in the translocation of transcription factors into the nucleus, driving the expression of a wide array of pro-inflammatory genes. The resulting effector molecules include cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12), which are pivotal in orchestrating the innate immune response. nih.gov While NOD2 is the most well-characterized receptor, research continues to explore the possibility of other binding partners or co-receptors that may contribute to the diverse biological activities of muramyl peptides.
Table 1: Key Binding Partners and Downstream Effectors of N-Acetylmuramyl-Dipeptides
| Component | Name | Role/Function |
|---|---|---|
| Binding Partner | Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) | Intracellular pattern recognition receptor that specifically recognizes the muramyl dipeptide moiety. researchgate.netmdpi.com |
| Primary Effector | Receptor-interacting serine/threonine-protein kinase 2 (RIP2/RICK) | Recruited by activated NOD2; essential for initiating downstream signaling. nih.gov |
| Signaling Pathway | Nuclear Factor-kappa B (NF-κB) | A key transcription factor complex activated by the NOD2-RIP2 pathway, leading to the expression of pro-inflammatory genes. nih.gov |
| Signaling Pathway | Mitogen-Activated Protein Kinase (MAPK) | A parallel signaling cascade activated downstream of RIP2, contributing to the inflammatory response. nih.gov |
| Downstream Molecule | Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-12) | Effector molecules produced as a result of NF-κB and MAPK activation, which mediate the immune response. nih.gov |
Understanding Context-Dependent Immunomodulatory Effects
The immunomodulatory properties of N-acetylmuramyl-L-alanyl-isoglutamine and its analogues are not fixed but are highly dependent on the biological context in which they are encountered. This includes factors such as the concentration of the compound, the specific cell type being stimulated, and the presence of other immune signals.
A prominent example of this context-dependency is the differential effect observed at varying concentrations. Studies on related muramyl peptides have shown that at low concentrations, the compound can stimulate the primary immune response by enhancing the antigen-presenting function of accessory cells like macrophages and by increasing the frequency of T-helper cells. nih.govnih.gov Conversely, at high concentrations, the same peptide can augment the frequency of induced T-suppressor cells, leading to a down-modulation of the immune response. nih.gov This demonstrates a sophisticated mechanism of action that can either amplify or dampen immune reactions based on the dose.
The cellular environment and the presence of co-stimulatory molecules also dictate the outcome of the response. For instance, the adjuvant activity of these peptides can be significantly influenced by their chemical structure, with certain modifications leading to a decoupling of their desirable adjuvant effects from their pyrogenic (fever-inducing) properties. This highlights how the interplay between the compound's structure and the host's physiological state shapes the ultimate immunological effect.
Table 2: Context-Dependent Immunomodulatory Effects
| Contextual Factor | Observed Effect | Scientific Finding |
|---|---|---|
| Concentration | Low concentrations stimulate T-helper cells and antigen-presenting cells. nih.gov | At low doses, muramyl peptides enhance the primary humoral immune response. nih.gov |
| Concentration | High concentrations augment T-suppressor cells. nih.gov | At high doses, muramyl peptides can suppress certain immune activities. nih.gov |
| Cell Type | Activates macrophages and T-lymphocytes. nih.govnih.gov | The compound stimulates various immunocompetent cells, including macrophages and different T-cell subsets. nih.gov |
| Chemical Analogue | Biologically inactive analogues fail to produce the same effects. youtube.com | The specific stereochemistry and structure of the peptide are critical for its biological activity. youtube.com |
Methodological Advancements for Comprehensive "Omics" Analysis in N-Acetylmuramyl-L-alanyl-L-isoglutamine Research
The intricate mechanisms of action of N-acetylmuramyl-L-alanyl-isoglutamine are being progressively unraveled through the application of advanced "omics" technologies. These high-throughput methodologies allow for a global assessment of molecular changes within a biological system, providing a holistic view of the cellular response to the compound.
Transcriptomics , the study of the complete set of RNA transcripts, is a cornerstone of this research. Initially, techniques like microarray analysis were used to assess the expression of thousands of genes simultaneously. youtube.comyoutube.com More recently, RNA sequencing (RNA-seq) has become the preferred method due to its higher sensitivity, broader dynamic range, and ability to identify novel transcripts and alternative splicing events without prior sequence knowledge. youtube.comnih.gov These techniques are instrumental in identifying the full spectrum of genes and signaling pathways, such as the NF-κB and MAPK pathways, that are transcriptionally regulated by the compound. nih.gov
Proteomics , the large-scale study of proteins, provides complementary information by quantifying changes in protein expression and identifying post-translational modifications (PTMs). Modern proteomics heavily relies on mass spectrometry (MS)-based techniques. nih.gov In a typical "bottom-up" proteomics workflow, proteins are enzymatically digested into peptides, which are then analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). mdpi.com Advanced quantitative methods, such as isobaric tagging for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT), allow for the simultaneous comparison of protein levels across multiple samples, revealing the downstream consequences of the initial signaling events. bioanalysis-zone.com
Metabolomics , the analysis of small molecule metabolites, offers another layer of insight by profiling the metabolic state of cells upon stimulation. Techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify hundreds of metabolites, revealing how cellular processes like energy metabolism and oxidative phosphorylation are altered in response to the compound.
Together, these "omics" approaches provide a powerful, systems-level understanding of the multifaceted immunomodulatory effects of N-acetylmuramyl-L-alanyl-isoglutamine, moving beyond single-pathway analysis to a more comprehensive and integrated view.
Table 3: "Omics" Methodologies in this compound Research
| "Omics" Field | Methodology | Application in Research |
|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-seq) | Provides a comprehensive, quantitative profile of all genes whose expression is altered by the compound, identifying key regulated pathways. youtube.comnih.gov |
| Transcriptomics | Microarray Analysis | A hybridization-based technique to measure the expression levels of a large number of pre-defined genes simultaneously. youtube.comyoutube.com |
| Proteomics | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identifies and quantifies proteins and post-translational modifications, revealing the downstream protein-level effects of signaling activation. mdpi.com |
| Proteomics | Isobaric Tagging (iTRAQ, TMT) | Enables relative quantitation of proteins across different conditions in a single experiment, enhancing comparative proteomic analysis. bioanalysis-zone.com |
| Metabolomics | Mass Spectrometry (MS) & Nuclear Magnetic Resonance (NMR) | Analyzes global changes in cellular metabolites to understand the metabolic reprogramming induced by the compound. |
Q & A
Q. What are the structural requirements for MDP to exhibit immunoadjuvant activity?
MDP’s adjuvant activity depends on stereospecificity and conserved structural motifs. The minimal active structure is N-acetylmuramyl-L-alanyl-D-isoglutamine , where the D-isoglutamine stereochemistry is critical. Analogs with L-isoglutamine or modifications to the muramyl sugar (e.g., acyclic replacements) show reduced or absent activity . For example, synthetic analogs lacking the D-isoglutamine residue failed to enhance resistance to Klebsiella pneumoniae infection in mice, despite adjuvant activity in saline . Modifications to the carbohydrate moiety (e.g., replacing muramic acid with acyclic amino alcohols) also diminish activity .
Q. What methodological approaches are used to synthesize MDP and its radiolabeled analogs?
A novel synthetic route for MDP involves coupling a muramic acid derivative with the dipeptide L-alanyl-D-isoglutamine, followed by deprotection. Radiolabeled MDP (e.g., N-acetylmuramyl-L-[U-14C]alanyl-D-isoglutamine) is synthesized using uniformly labeled L-alanine, enabling mechanistic studies of its immunomodulatory pathways . Key steps include selective protection of functional groups and efficient purification via HPLC (>95% purity) .
Q. Which in vivo models are commonly used to evaluate MDP’s adjuvant efficacy?
- Infection models : Mice infected with Klebsiella pneumoniae are used to assess nonspecific immunity enhancement. MDP administered orally or post-infection significantly reduces mortality .
- Immune response models : Guinea pigs immunized with ovalbumin emulsified in water-in-oil formulations (e.g., Arlacel A/Drakeol 6VR) measure delayed-type hypersensitivity and antibody titers. GMDP (a disaccharide analog) showed 3–6x higher activity than MDP in these models .
II. Advanced Research Questions
Q. How does MDP modulate complement production, and what are the implications for dosing regimens?
MDP analogs like Nα-(MDP)-Nε-stearoyl-L-lysine stimulate complement C3 production in mice. A single subcutaneous dose (10–100 µg/mouse) elevates serum C3 within 24 hours, peaking at 48 hours before returning to baseline by day 5. Intermittent dosing every 5 days sustains elevated C3, but daily administration induces cyclical fluctuations, suggesting feedback regulation . This time-dependent response necessitates careful timing in therapeutic applications.
Q. What pharmacokinetic challenges arise from MDP’s rapid clearance, and how are they addressed?
MDP’s short serum half-life (hours) limits sustained immunomodulation. Lipophilic derivatives (e.g., stearoyl-lysine conjugates) or peptidyl phosphonates (e.g., LK 423 analogs) enhance stability and prolong activity . For example, phosphonate isosteres replacing the amide bond between L-alanine and D-glutamic acid improve resistance to enzymatic degradation .
Q. How do contradictory findings on MDP’s analgesic effects impact its therapeutic evaluation?
MDP reduces acetic acid-induced writhing in mice (ED₅₀: 0.1 mg/kg), surpassing aspirin but weaker than pentazocine. This analgesic effect is absent in inactive analogs, suggesting a stereospecific mechanism distinct from its adjuvant function . Such dual activities complicate interpretation of in vivo data, necessitating controlled studies to isolate immune vs. neurological effects.
Q. What synthetic strategies improve MDP’s lipophilicity and bioavailability?
- Lipophilic glycosides : Dialkylmethyl β-glucosides of MDP enhance anti-infective and cytotoxic activities by increasing membrane permeability .
- Phosphonate/phosphonamidate analogs : Replacing the amide bond with phosphonate groups (e.g., compound 14) improves stability without sacrificing adjuvant activity .
- Acyclic analogs : Replacing the muramyl sugar with amino alcohols (e.g., compounds 27–37) introduces variable lipophilicity, enabling tailored pharmacokinetics .
Q. How does the carbohydrate moiety’s stereochemistry influence adjuvant activity in MDP analogs?
D-manno- and D-galacto-type MDP analogs exhibit comparable activity to native D-gluco-MDP, while L-configurations are inactive. This suggests the muramyl sugar’s pyranose ring and axial hydroxyl groups are critical for receptor binding . Modifications to the glycosidic linkage (e.g., β(1–4) vs. α(1–4)) also alter potency, as seen in GMDP’s superior activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
